Sitafloxacin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
| Record name | Sitafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin involves multiple steps, starting from the preparation of key intermediates. One method involves the preparation of (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, which is then subjected to further reactions to form the final product . Another method includes the reaction of 4-ethyl bromoacetoacetate with 1,2-bromofume, followed by cyclization and subsequent reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing waste. The process involves the use of high-efficiency synthesis techniques and careful control of reaction conditions to ensure the production of this compound with high enantiomeric excess .
Chemical Reactions Analysis
Key Steps
- Condensation : Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate reacts with triethylorthoformate and cis-1,2-fluorocyclopropane amino-p-toluene sulfonic acid salt under sodium hydrogen conditions .
- Cyclization : Intermediate 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[(1R,2S)-2-fluorocyclopropyl]amino acrylate undergoes cyclization in polar solvents (e.g., DMF/acetonitrile) with potassium carbonate .
- Deprotection : Final deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid yields this compound .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Triethylorthoformate, NaH, 80°C | 65–70% |
| Cyclization | K₂CO₃, DMF/acetonitrile, 60°C | 52–58% |
| Deprotection | Trifluoroacetic acid, room temperature | 85–90% |
Photodegradation Reactions
This compound undergoes photodegradation via Type I (radical) and Type II (singlet oxygen) mechanisms :
Mechanistic Pathways
- Type I : Generates carbon-centered radicals (·C) and hydroxyl radicals (·OH) under UV light, leading to C–Cl bond dissociation at the 8-position .
- Type II : Reacts with singlet oxygen (¹O₂) to form a dioxetan intermediate, which hydrolyzes into:
| Photoproduct | Structure | Formation Condition |
|---|---|---|
| P-1 | Dechlorinated quinoline derivative | UV light, pH 4.0 buffer |
| P-2 | Oxidized spirocyclic amine with aldehyde functionality | UV light, aerobic conditions |
Halide Ion Effects
- Cl⁻ : Suppresses ·C radical formation, increasing photostability by 40% .
- Br⁻ : Leads to 8-bromo-sitafloxacin as a major byproduct via radical recombination .
Hydrolysis and Substitution
This compound’s ester and amine functionalities participate in hydrolysis and nucleophilic substitution:
Ester Hydrolysis
- Conditions : 6M HCl, 90°C .
- Outcome : Ethyl ester → carboxylic acid (critical for antibacterial activity) .
Amine Reactivity
- Nucleophilic Substitution : The 7-amino-5-azaspiro[2.4]heptane group undergoes substitution with electrophiles (e.g., acyl chlorides) under basic conditions .
Oxidation
- Reagents : H₂O₂ or KMnO₄ in acidic media.
- Products : N-oxide derivatives (reduced antibacterial efficacy).
Reduction
Stability Under pH Variation
This compound’s protonation state influences reactivity:
- Low pH : Protonation of the amine group (-NH₃⁺) reduces membrane permeability .
- High pH : Deprotonation of the carboxylic acid (-COO⁻) enhances solubility but decreases activity .
Stereochemical Considerations
The cis-1R,2S-fluorocyclopropyl configuration is critical for dual inhibition of DNA gyrase and topoisomerase IV. Stereoisomers (e.g., DU-6856, DU-6857) show 2–8× lower activity .
| Isomer | IC₅₀ (DNA Gyrase, μg/mL) | Relative Activity |
|---|---|---|
| This compound | 0.13 | 1.0× |
| DU-6856 | 0.18 | 0.72× |
| DU-6857 | 0.42 | 0.31× |
Industrial-Scale Modifications
Scientific Research Applications
Respiratory and Urinary Tract Infections
Sitafloxacin has been extensively studied for its efficacy in treating respiratory tract infections (RTIs) and complicated urinary tract infections (cUTIs). A meta-analysis indicated that this compound's clinical efficacy is comparable to other antibiotics such as moxifloxacin and levofloxacin, with lower minimum inhibitory concentrations (MICs) against common pathogens like Escherichia coli and Pseudomonas aeruginosa .
Mycoplasma genitalium Infections
Recent studies have highlighted this compound's effectiveness against Mycoplasma genitalium, particularly strains resistant to conventional treatments. A cohort study reported an overall microbiological cure rate of 87.8% when using this compound monotherapy for urogenital and rectal infections . The drug was particularly effective against strains without combined parC and gyrA mutations, suggesting its utility as a first-line treatment in specific populations .
Resistance Profiles
This compound exhibits a lower resistance rate compared to other fluoroquinolones, making it a valuable option for treating infections caused by resistant organisms. For instance, in cases involving carbapenem-resistant Acinetobacter baumannii, this compound demonstrated significantly lower MICs than ciprofloxacin and levofloxacin . This characteristic positions this compound as a promising candidate in the fight against antibiotic resistance.
Bisphosphonate-Conjugated this compound
Recent innovations have led to the development of bisphosphonate-conjugated this compound (BCS), aimed at enhancing drug delivery to bone infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). These conjugates have shown efficacy in eradicating biofilms associated with osteomyelitis in preclinical models . This targeted approach could revolutionize treatment strategies for chronic bone infections.
Summary of Clinical Studies
Mechanism of Action
Sitafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . Even for strains with mutations in the quinolone resistance-determining region, this compound maintains potent inhibitory activity .
Comparison with Similar Compounds
Table 1: Comparative MIC Values of Sitafloxacin and Other Fluoroquinolones
| Pathogen | This compound MIC₅₀/₉₀ (mg/L) | Moxifloxacin MIC₅₀/₉₀ (mg/L) | Levofloxacin MIC₅₀/₉₀ (mg/L) |
|---|---|---|---|
| MSSA | ≤0.03/0.25 | 0.12/0.25 | 0.25/1.0 |
| MRSA | ≤0.03/2.0 | 1.0/4.0 | 8.0/16.0 |
| ESBL E. coli | 0.25/2.0 | 0.5/8.0 | 4.0/32.0 |
| M. genitalium | 0.125–0.25 | 0.5–1.0 | 8.0–16.0 |
| Streptococcus pneumoniae | ≤0.03/0.125 | 0.12/0.25 | 1.0/2.0 |
Sources :
- Gram-Positive Bacteria : this compound inhibits 82.8% of MRSA and 97.5% of methicillin-resistant coagulase-negative staphylococci (MRCNS), outperforming levofloxacin (15% susceptibility for MRSA) and matching vancomycin against MSSA .
- Gram-Negative Bacteria : Against ESBL-producing Klebsiella pneumoniae, this compound MIC₉₀ (2 mg/L) is lower than ceftriaxone (≥64 mg/L) and comparable to imipenem (1 mg/L) .
- Atypical Pathogens : For M. genitalium, this compound MICs (0.125–0.25 µg/mL) are 4- to 8-fold lower than moxifloxacin, even against ciprofloxacin-resistant strains .
Clinical Efficacy
Table 2: Clinical Response Rates in Acute Bacterial Infections
| Infection Type | This compound Response Rate (%) | Comparator Response Rate (%) | Comparator Agents |
|---|---|---|---|
| Pneumonia | 88.6 | 85.2 | Imipenem, garenoxacin |
| cUTI/APN | 94.6 | 92.5 | Ceftriaxone, ertapenem |
| M. genitalium | >95 | 33–71* | Moxifloxacin, sequential therapy |
Notes: *Sequential therapy (doxycycline followed by moxifloxacin) shows variable efficacy depending on prior treatment failure . Sources:
- Respiratory Infections: this compound achieved 88.6% clinical cure in pneumonia, matching carbapenems and surpassing garenoxacin in microbiological eradication (82% vs. 77.8%) .
- UTIs/APN: For APN, this compound demonstrated non-inferiority to ertapenem (94.6% vs. 92.5%) and lower resistance rates (5.9% vs. 10.7% for ceftriaxone) .
Table 3: Adverse Event (AE) Rates in Clinical Trials
| Parameter | This compound (%) | Comparators (%) | Risk Ratio (95% CI) |
|---|---|---|---|
| Treatment-Emergent AEs | 14.4 | 12.9 | 1.14 (0.48–2.69) |
| Drug-Related AEs | 14.4 | 12.9 | 1.14 (0.64–2.01) |
| All-Cause Mortality | 0.49 | 0.49 | 0.93 (0.09–9.44) |
Sources :
- This compound’s AE profile is comparable to other fluoroquinolones, with gastrointestinal disturbances (e.g., nausea, diarrhea) and transient liver enzyme elevation being most common .
Resistance Development
- Low Resistance Induction: In E. coli, this compound exposure resulted in smaller MIC increases (≤4-fold) compared to garenoxacin (≥16-fold) and lascufloxacin (≥8-fold) .
- Resistance in Special Cases : Helicobacter pylori treated with this compound-containing regimens developed double gyrA mutations (N87K/D91G), leading to high-level resistance (MIC ≥32 mg/L) .
Limitations and Clinical Considerations
- Dosing Variability : Clinical trials used this compound doses ranging from 100 mg/day to 400 mg/day, complicating direct comparisons .
- Regional Availability : this compound is primarily used in Japan and Thailand, limiting data on global resistance trends .
- Combination Therapy: Sequential doxycycline-sitafloxacin improves cure rates in pretreated M. genitalium infections (71% vs. 33% for monotherapy), but synergy mechanisms remain unconfirmed .
Biological Activity
Sitafloxacin, a novel fluoroquinolone antibiotic, has garnered attention for its potent antibacterial activity against a wide range of pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacteria, and clinical implications based on recent research findings.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. The compound demonstrates a strong affinity for these enzymes, leading to effective bacterial cell death.
- Inhibition Potency : this compound has shown superior inhibitory activity against DNA gyrase and topoisomerase IV compared to other fluoroquinolones. For instance, in vitro studies indicated that the IC50 values for this compound against Escherichia coli DNA gyrase were significantly lower than those for other quinolones, such as DU-6856 and DU-6857 .
2. Antibacterial Spectrum
This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. Its effectiveness has been documented in various studies:
- Gram-Negative Bacteria : this compound is particularly effective against members of the family Enterobacteriaceae and Pseudomonas aeruginosa. In one study, it was reported to have a minimal inhibitory concentration (MIC) that was significantly lower than that of many comparator antibiotics .
- Gram-Positive Bacteria : The compound also shows strong activity against Staphylococcus aureus, with comparative studies indicating that this compound is more potent than several other fluoroquinolones .
- Anaerobes and Intracellular Bacteria : this compound has demonstrated effectiveness against anaerobic bacteria and intracellular pathogens, making it a valuable option in treating polymicrobial infections .
3. Clinical Efficacy
Recent clinical studies have highlighted the efficacy of this compound in treating various infections:
- Mycoplasma genitalium Infections : A study conducted at the Melbourne Sexual Health Centre found that this compound cured 94% of M. genitalium infections that had not previously failed moxifloxacin treatment. This suggests that this compound can be an effective alternative in cases where traditional treatments have failed .
- Acute Bacterial Infections : In a meta-analysis involving multiple clinical trials, this compound exhibited comparable clinical response rates to standard treatments for acute bacterial infections, including complicated urinary tract infections (cUTI) and pneumonia. The response rates were approximately 96.9% for this compound compared to 91.3% for comparators .
Case Study 1: Efficacy Against Quinolone-Resistant Strains
A prospective cohort study evaluated the effectiveness of this compound monotherapy in patients with M. genitalium infections resistant to traditional antibiotics. The results indicated high microbiological cure rates except in cases with specific mutations (parC and gyrA), highlighting this compound's potential in overcoming resistance issues .
Case Study 2: Treatment of Febrile Neutropenia
In a clinical setting involving patients with febrile neutropenia due to lung cancer, this compound was administered as part of the treatment regimen. The study reported a successful treatment rate of 91%, showcasing its utility in immunocompromised patients .
5. Summary of Findings
The following table summarizes key findings regarding the biological activity and clinical efficacy of this compound:
| Aspect | Details |
|---|---|
| Mechanism of Action | Inhibits DNA gyrase and topoisomerase IV |
| Antibacterial Spectrum | Effective against Gram-positive, Gram-negative, anaerobes |
| Clinical Efficacy | High cure rates for M. genitalium (94%) and acute bacterial infections |
| Resistance Issues | Effective against strains resistant to other fluoroquinolones |
| Case Studies | Successful treatment in febrile neutropenia; high microbiological cure rates |
Q & A
Q. What are the established in vitro susceptibility breakpoints for Sitafloxacin against common respiratory pathogens, and how should these guide experimental design in preclinical studies?
To determine susceptibility breakpoints, researchers should conduct minimum inhibitory concentration (MIC) assays using standardized methods (e.g., CLSI or EUCAST guidelines) against isolates like Pseudomonas aeruginosa and Acinetobacter baumannii. Experimental design must include control groups (e.g., comparator fluoroquinolones), account for bacterial inoculum size, and validate results with triplicate testing to ensure reproducibility. Clinical breakpoints should align with pharmacokinetic/pharmacodynamic (PK/PD) targets, such as AUC/MIC ratios .
Q. How should researchers design a randomized controlled trial (RCT) to evaluate this compound’s efficacy in uncomplicated urinary tract infections (UTIs), considering endpoints and comparator agents?
Use a double-blind, non-inferiority RCT design with microbiological eradication and clinical cure rates as dual primary endpoints. Include a comparator arm (e.g., ciprofloxacin) and stratify participants by pathogen susceptibility. Sample size calculations should account for a 15% non-inferiority margin, with follow-up at 7 and 14 days post-treatment. Adhere to CONSORT guidelines for reporting, including randomization protocols and blinding methods .
Q. What methodologies are recommended for assessing this compound’s bioavailability and tissue penetration in preclinical models?
Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma and tissue concentrations in animal models (e.g., murine pneumonia). Use serial sampling at critical timepoints (e.g., 1, 4, 8, 24 hours post-dose) to calculate AUC and tissue-to-plasma ratios. Validate assays with quality controls and include protein-binding adjustments for free drug concentrations .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) modeling address variability in this compound exposure among critically ill patients with augmented renal clearance?
Develop a nonlinear mixed-effects model (e.g., using NONMEM or Monolix) incorporating covariates like creatinine clearance, albumin levels, and fluid balance. Collect dense PK samples during the first 48 hours of therapy and validate the model with bootstrap analysis. Simulations should guide dose optimization for subpopulations with hyperdynamic renal function to avoid subtherapeutic exposure .
Q. What strategies resolve contradictions between in vitro susceptibility data and clinical outcomes when evaluating this compound against multidrug-resistant P. aeruginosa?
Conduct PK/PD bridging studies using hollow-fiber infection models to mimic human drug exposure. Integrate genomic analysis (e.g., whole-genome sequencing) to identify resistance mechanisms (e.g., gyrA mutations) and assess their correlation with treatment failure. Use multivariate regression to adjust for confounders like biofilm formation or host immune status .
Q. How should researchers design a longitudinal study to evaluate this compound’s ecological impact on gut microbiota in immunocompromised patients?
Implement 16S rRNA sequencing of stool samples collected pre-treatment, during therapy, and at 30-day follow-up. Include a control group receiving alternative antibiotics and analyze alpha/beta diversity metrics. Use linear mixed models to assess taxonomic shifts (e.g., Clostridioides difficile overgrowth) and correlate findings with clinical adverse events .
Methodological Frameworks and Data Analysis
- For PK/PD Studies : Apply the PICOT framework to define Population (critically ill patients), Intervention (this compound dosing regimens), Comparison (standard care), Outcome (AUC/MIC target attainment), and Time (72-hour monitoring) .
- For Clinical Trials : Use adaptive trial designs with interim futility analyses to halt enrollment if pre-specified efficacy thresholds are unmet .
- For Meta-Analyses : Perform subgroup analyses to explore heterogeneity in efficacy data, adjusting for regional differences in antibiotic resistance patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
